1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one
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Overview
Description
1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one is a chemical compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a piperidin-4-one moiety
Preparation Methods
One common synthetic route includes the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as Selectfluor® and other fluorinating agents under controlled conditions to achieve high yields and selectivity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one has a wide range of scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, leading to potent biological effects . These interactions often involve the modulation of signaling pathways and the inhibition or activation of specific enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one can be compared with other fluorinated compounds, such as trifluoromethylpyridines and trifluoromethylphenyl derivatives . While these compounds share similar structural features, this compound is unique due to its specific piperidin-4-one moiety, which imparts distinct chemical and biological properties. Similar compounds include:
- Trifluoromethylpyridine
- Trifluoromethylphenylpiperazine
- Fluorophenylpiperidinone
These compounds are used in various applications, but this compound stands out due to its unique combination of functional groups and its potential for diverse applications.
Biological Activity
1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl substitution, presents a promising scaffold for the development of pharmaceuticals targeting various biological pathways.
- Molecular Formula : C12H11F4NO
- Molecular Weight : 261.22 g/mol
- CAS Number : 2043000-88-8
- Physical State : Solid
- Melting Point : Approximately 55 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and neuropharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium species. In one study, a related compound demonstrated an MIC (minimum inhibitory concentration) of 31.75 μM against M. kansasii, comparable to established antibiotics like isoniazid .
Anticancer Potential
The antiproliferative effects of fluorinated piperidines have been documented in several cancer cell lines. Notably, derivatives similar to this compound have been shown to induce cytotoxicity in human monocytic leukemia THP-1 cells, suggesting potential use in cancer therapy .
Neuropharmacological Effects
Fluorinated compounds often exhibit enhanced interactions with neurotransmitter receptors. Preliminary data suggest that piperidine derivatives may influence serotonin and dopamine receptor activity, which could lead to applications in treating psychiatric disorders . The presence of trifluoromethyl groups is known to enhance receptor binding affinity and selectivity .
Structure-Activity Relationship (SAR)
The incorporation of trifluoromethyl groups into the aromatic rings of piperidine derivatives has been linked to increased potency and selectivity for specific biological targets. SAR studies indicate that modifications in the fluorinated positions can significantly alter the pharmacological profile of these compounds .
Compound | Target | Activity | MIC (µM) |
---|---|---|---|
This compound | M. kansasii | Antimicrobial | 31.75 |
Related Piperidine Derivative | THP-1 Cells | Antiproliferative | Varies |
Case Studies
- Antimicrobial Efficacy : A study examining various piperidine derivatives found that those with trifluoromethyl substitutions exhibited superior antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against pathogens .
- Cytotoxicity Assessment : In vitro assays on THP-1 cells revealed that certain derivatives led to significant cell death, indicating their potential as chemotherapeutic agents. The study emphasized the need for further exploration into the mechanisms underlying this cytotoxicity .
Properties
Molecular Formula |
C12H11F4NO |
---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C12H11F4NO/c13-9-5-8(12(14,15)16)6-10(7-9)17-3-1-11(18)2-4-17/h5-7H,1-4H2 |
InChI Key |
AEUCZIFJIPJKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
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